Cas no 857872-74-3 (2-(3-Fluorophenyl)cyclohexan-1-ol)
2-(3-Fluorophenyl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(3-fluorophenyl)cyclohexan-1-ol
- Cyclohexanol, 2-(3-fluorophenyl)-
- 2-(3-Fluorophenyl)cyclohexanol
- 2-(3-Fluorophenyl)cyclohexan-1-ol
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- MDL: MFCD07774756
- Inchi: 1S/C12H15FO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11-12,14H,1-2,6-7H2
- InChI Key: IENDGNAFCBHKHK-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1CCCCC1O
Computed Properties
- Exact Mass: 194.110693260g/mol
- Monoisotopic Mass: 194.110693260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 20.2
2-(3-Fluorophenyl)cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022162-1g |
trans-2-(3-Fluorophenyl)cyclohexanol |
857872-74-3 | 96% | 1g |
£376.00 | 2022-03-01 | |
| Fluorochem | 022162-5g |
trans-2-(3-Fluorophenyl)cyclohexanol |
857872-74-3 | 96% | 5g |
£981.00 | 2022-03-01 | |
| Fluorochem | 022162-25g |
trans-2-(3-Fluorophenyl)cyclohexanol |
857872-74-3 | 96% | 25g |
£2283.00 | 2022-03-01 |
2-(3-Fluorophenyl)cyclohexan-1-ol Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2-(3-Fluorophenyl)cyclohexan-1-ol
Introduction to 2-(3-Fluorophenyl)cyclohexan-1-ol (CAS No. 857872-74-3)
2-(3-Fluorophenyl)cyclohexan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 857872-74-3, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of cyclohexanol derivatives with a fluorinated aromatic substituent, which has garnered considerable attention due to its potential biological activities and structural features. The presence of a fluorine atom at the para position of the phenyl ring introduces unique electronic and steric properties, making it a valuable scaffold for drug design and development.
The structural motif of 2-(3-fluorophenyl)cyclohexan-1-ol combines the flexibility of the cyclohexane ring with the lipophilicity and metabolic stability provided by the fluorinated phenyl group. This combination is particularly advantageous in medicinal chemistry, as it allows for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic half-life. The compound’s stereochemistry, with the hydroxyl group at the 1-position of the cyclohexane ring, also plays a crucial role in determining its biological interactions.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced binding affinity and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The fluorine atom in 2-(3-fluorophenyl)cyclohexan-1-ol can modulate electronic effects through induction and resonance, influencing both receptor binding and metabolic degradation pathways. This feature makes it a promising candidate for developing novel therapeutic agents targeting various biological pathways.
One of the most compelling aspects of 2-(3-fluorophenyl)cyclohexan-1-ol is its potential application in the synthesis of bioactive molecules. Researchers have leveraged this compound as a key intermediate in the development of small-molecule inhibitors for enzymes and receptors involved in inflammatory diseases, neurodegenerative disorders, and cancer. The cyclohexanol backbone provides a suitable platform for further functionalization, enabling chemists to explore diverse chemical spaces.
Recent studies have highlighted the pharmacological relevance of fluorinated cyclohexanol derivatives. For instance, analogs of 2-(3-fluorophenyl)cyclohexan-1-ol have shown promising activity in preclinical models as modulators of G-protein coupled receptors (GPCRs). The ability to fine-tune receptor interactions through structural modifications has opened new avenues for treating conditions such as hypertension, diabetes, and psychiatric disorders. The compound’s favorable pharmacokinetic properties, including low clearance rates and high oral bioavailability, further enhance its therapeutic potential.
The synthesis of 2-(3-fluorophenyl)cyclohexan-1-ol involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps typically include Friedel-Crafts alkylation followed by reduction and subsequent fluorination reactions. Advances in catalytic systems have enabled more efficient and selective fluorination protocols, improving yield and purity. These synthetic advancements are crucial for scaling up production while maintaining high chemical integrity.
In addition to its pharmaceutical applications, 2-(3-fluorophenyl)cyclohexan-1-ol has shown promise in materials science. Its unique structural features make it a candidate for designing liquid crystals or functional polymers with tailored properties. The interplay between steric hindrance from the cyclohexane ring and electronic effects from the fluorine substituent can influence material behavior, leading to novel applications in optoelectronics and nanotechnology.
The safety profile of 2-(3-fluorophenyl)cyclohexan-1-ol is another critical consideration. While not classified as hazardous under standard conditions, proper handling procedures must be followed to ensure worker safety during synthesis and handling. Standard laboratory practices such as personal protective equipment (PPE) use and adequate ventilation are recommended to minimize exposure risks.
Future research directions for 2-(3-fluorophenyl)cyclohexan-1-ol may focus on exploring its role in drug discovery through high-throughput screening (HTS) campaigns or computational modeling techniques like molecular docking. These approaches can accelerate the identification of lead compounds with enhanced efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area.
The versatility of 2-(3-fluorophenyl)cyclohexan-1-ol as a building block underscores its importance in modern chemical biology. Its ability to bridge different therapeutic areas—ranging from CNS disorders to metabolic diseases—makes it a cornerstone compound for medicinal chemists seeking novel treatments. As research continues to uncover new applications, this compound is poised to remain at the forefront of pharmaceutical innovation.
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